molecular formula C6H9N3 B2698457 (S)-1-(Pyrimidin-2-yl)ethanamine CAS No. 1268492-93-8

(S)-1-(Pyrimidin-2-yl)ethanamine

Cat. No.: B2698457
CAS No.: 1268492-93-8
M. Wt: 123.159
InChI Key: GVPDKCZQAZOFJX-YFKPBYRVSA-N
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Description

(S)-1-(Pyrimidin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a pyrimidine ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine derivatives and suitable chiral amine precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield, purity, and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into more reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, imines, oximes, and reduced amine compounds.

Scientific Research Applications

(S)-1-(Pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrimidin-2-yl)ethanamine: The enantiomer of (S)-1-(Pyrimidin-2-yl)ethanamine with different stereochemistry.

    2-(Pyrimidin-2-yl)ethanamine: A non-chiral analog with similar structural features.

    1-(Pyridin-2-yl)ethanamine: A compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S)-1-pyrimidin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDKCZQAZOFJX-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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